2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol is a compound that features a phenol group substituted with an amino group and a pyrazolyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse applications in organic synthesis, medicinal chemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2-amino-5-nitrophenol with a pyrazole derivative under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and pyrazole derivatives. These products can have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: The compound is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The molecular pathways involved include the modulation of signaling cascades and the regulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-nitrophenol: A precursor in the synthesis of the target compound.
5-Amino-1H-pyrazole: A related pyrazole derivative with similar chemical properties.
2-Amino-5-methylphenol: Another phenol derivative with an amino group substitution.
Uniqueness
2-Amino-5-{[(1H-pyrazol-5-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenol and pyrazole moieties allows for versatile reactivity and a wide range of applications in various fields .
Properties
CAS No. |
920512-43-2 |
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Molecular Formula |
C10H12N4O |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-amino-5-[(1H-pyrazol-5-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H12N4O/c11-8-2-1-7(5-9(8)15)6-12-10-3-4-13-14-10/h1-5,15H,6,11H2,(H2,12,13,14) |
InChI Key |
NNUAJNKMZYIJES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNC2=CC=NN2)O)N |
Origin of Product |
United States |
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